
1-(3-Methoxy-1-propynyl)-1-cyclopentene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxy-1-propynyl)-1-cyclopentene, also known as MPP+, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly toxic compound that has been shown to have a specific affinity for dopaminergic neurons, making it a valuable tool for studying the mechanisms of neurodegenerative diseases such as Parkinson's disease.
作用机制
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is transported into dopaminergic neurons via the dopamine transporter. Once inside the neuron, 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is oxidized by MAO-B to form a highly reactive intermediate that can damage cellular components such as mitochondria and DNA. The damage to dopaminergic neurons leads to a loss of dopamine production and the development of Parkinson's-like symptoms.
Biochemical and Physiological Effects:
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ has been shown to have a specific affinity for dopaminergic neurons, leading to selective damage to these cells. The loss of dopamine production in the substantia nigra leads to the development of Parkinson's-like symptoms in animal models. 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ has also been shown to induce oxidative stress and damage to cellular components such as mitochondria and DNA.
实验室实验的优点和局限性
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is a valuable tool for studying the mechanisms of Parkinson's disease and the role of environmental toxins in its development. Its selective toxicity to dopaminergic neurons allows for the study of the specific mechanisms of neurodegeneration in Parkinson's disease. However, 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is a highly toxic compound and must be handled with care. Its use in animal models requires strict safety protocols to minimize the risk of exposure to researchers.
未来方向
Future research on 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ should focus on the development of new animal models for Parkinson's disease that more closely mimic the disease in humans. This would allow for a better understanding of the mechanisms of neurodegeneration in Parkinson's disease and the development of new treatments. Additionally, new compounds that selectively target dopaminergic neurons could be developed based on the structure of 1-(3-Methoxy-1-propynyl)-1-cyclopentene+. These compounds could be used to study the mechanisms of neurodegeneration in Parkinson's disease and to develop new treatments.
合成方法
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is synthesized from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound that is found in some illicit drugs. MPTP is oxidized to 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ can also be synthesized chemically by reacting 1-methyl-4-phenylpyridinium with propargyl alcohol.
科学研究应用
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is primarily used in scientific research to study the mechanisms of Parkinson's disease. It has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to a loss of dopamine production and the development of Parkinson's-like symptoms in animal models. 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is also used to study the role of environmental toxins in the development of Parkinson's disease.
属性
CAS 编号 |
183786-50-7 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC 名称 |
1-(3-methoxyprop-1-ynyl)cyclopentene |
InChI |
InChI=1S/C9H12O/c1-10-8-4-7-9-5-2-3-6-9/h5H,2-3,6,8H2,1H3 |
InChI 键 |
BLUYVCPPRPPUDU-UHFFFAOYSA-N |
SMILES |
COCC#CC1=CCCC1 |
规范 SMILES |
COCC#CC1=CCCC1 |
同义词 |
Cyclopentene, 1-(3-methoxy-1-propynyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)
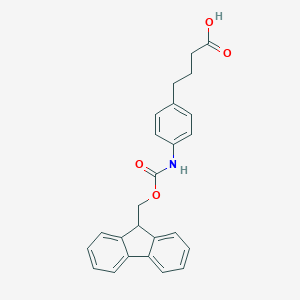
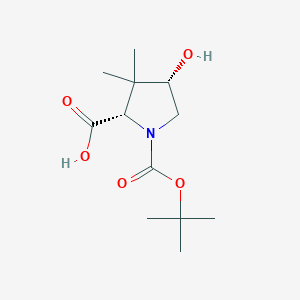
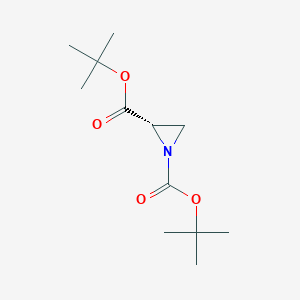

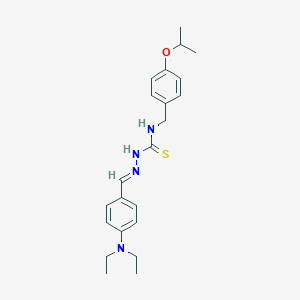
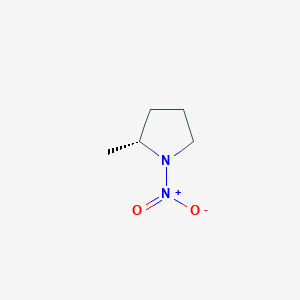
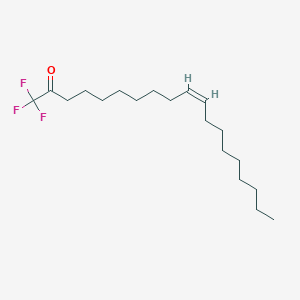

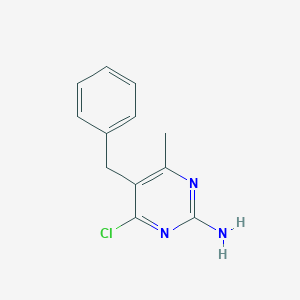
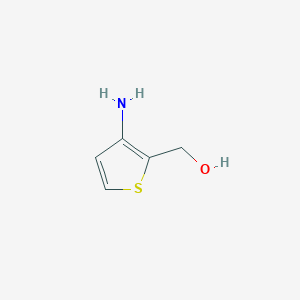
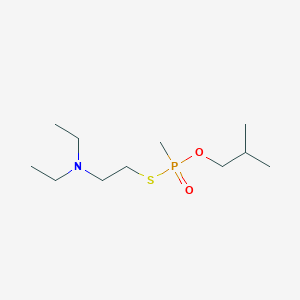
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)